4-Fluoro-2-methoxy-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a methyl group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-methoxy-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 4-methoxy-3-methylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure consistent quality and yield while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: 4-Fluoro-2-methoxy-3-methylbenzoic acid.
Reduction: 4-Fluoro-2-methoxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-methoxy-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-3-methylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The fluorine atom can influence the reactivity and stability of the compound due to its electronegativity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methoxybenzaldehyde: Similar structure but lacks the methyl group.
4-Methoxy-3-methylbenzaldehyde: Similar structure but lacks the fluorine atom.
3-Fluoro-4-methylbenzaldehyde: Similar structure but different positioning of the substituents.
Uniqueness
4-Fluoro-2-methoxy-3-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and physical properties. The presence of both a fluorine atom and a methoxy group can enhance its stability and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-fluoro-2-methoxy-3-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-8(10)4-3-7(5-11)9(6)12-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGYPNFZFYYXJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.